Cas no 1219972-01-6 (3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride)
3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethylether hydrochloride
- 3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
- 3-(((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)methyl)piperidine hydrochloride
- 3-(2-chloro-4-phenylphenoxymethyl)piperidine hydrochloride
- 3-chloro[1,1-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
- 3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride
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- Inchi: 1S/C18H20ClNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
- InChI Key: MSQUJSQFSDNRJN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C2C=CC=CC=2)C=CC=1OCC1CNCCC1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 306
- Topological Polar Surface Area: 21.3
3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C038235-125mg |
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethylether hydrochloride |
1219972-01-6 | 125mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C038235-250mg |
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethylether hydrochloride |
1219972-01-6 | 250mg |
$ 375.00 | 2022-06-06 | ||
| Chemenu | CM311521-1g |
3-(((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)methyl)piperidine hydrochloride |
1219972-01-6 | 95% | 1g |
$183 | 2022-09-03 | |
| Chemenu | CM311521-5g |
3-(((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)methyl)piperidine hydrochloride |
1219972-01-6 | 95% | 5g |
$499 | 2022-09-03 |
3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride
3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride: A Comprehensive Overview
3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride (CAS No. 1219972-01-6) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound, often referred to as compound 1219972-01-6, has garnered attention due to its unique structural features and promising biological activities. Its structure comprises a biphenyl core with a chloro substituent at the 3-position and a piperidinylmethyl ether group attached to the 4-position of one of the phenyl rings. The hydrochloride salt form further enhances its solubility and stability, making it a valuable candidate for various pharmacological applications.
Recent studies have highlighted the importance of biphenyl derivatives in drug discovery, particularly in targeting G-protein coupled receptors (GPCRs). The biphenyl moiety in compound 1219972-01-6 serves as a key structural element that facilitates receptor binding and modulatory effects. Researchers have demonstrated that this compound exhibits potent activity against certain GPCR targets, which could pave the way for its use in treating conditions such as cardiovascular diseases and central nervous system disorders.
The synthesis of 3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the piperidinyl group introduces additional flexibility and hydrogen bonding capabilities, which are crucial for optimizing pharmacokinetic properties. Advanced characterization techniques, including NMR spectroscopy and mass spectrometry, have been employed to confirm the compound's purity and structural integrity.
In terms of biological evaluation, compound 1219972-01-6 has shown remarkable selectivity towards specific receptor subtypes. Preclinical studies indicate that it possesses favorable pharmacokinetic profiles, including good absorption and moderate clearance rates. These attributes make it an attractive lead compound for further development into therapeutic agents.
Moreover, computational modeling studies have provided insights into the molecular interactions of compound 1219972-01-6 with its target receptors. Docking simulations reveal that the chloro substituent plays a critical role in stabilizing receptor-ligand interactions through both hydrophobic and electrostatic interactions. This understanding has informed ongoing efforts to optimize the compound's efficacy and reduce potential off-target effects.
The development of 3-Chloro1,1'-biphenyl-4-yl 3-piperidinylmethylether hydrochloride represents a significant advancement in the design of bioactive molecules with tailored pharmacological properties. As research progresses, this compound holds promise for addressing unmet medical needs across various therapeutic areas.
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